molecular formula C21H21N3O2S B11217059 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

Cat. No.: B11217059
M. Wt: 379.5 g/mol
InChI Key: VNKIFKVSLLTICO-UHFFFAOYSA-N
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Description

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a quinazolinone core structure with a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine derivative can be introduced via nucleophilic substitution reactions, where the piperidine ring is attached to the quinazolinone core.

    Sulfur Incorporation: The sulfanylidene group is introduced through thiolation reactions, often using thiourea or similar reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene group undergoes oxidation to form disulfide bonds or sulfoxide derivatives under controlled conditions.

Oxidizing Agent Product Conditions Yield Key Observations
H<sub>2</sub>O<sub>2</sub>Disulfide dimerRoom temperature, ethanolNot reportedForms dimer via S–S coupling
mCPBASulfoxide derivative0°C, dichloromethaneNot reportedSelective oxidation of C=S to C(O)S

This reactivity is critical for modulating biological activity, as oxidation alters electron density across the quinazoline ring .

Nucleophilic Substitution

The piperidine carbonyl group participates in nucleophilic acyl substitution reactions, enabling functionalization of the 4-phenyl position.

Nucleophile Product Catalyst Conditions
AminesAmide derivativesDMAP, DCCReflux, DMF
AlcoholsEster derivativesH<sub>2</sub>SO<sub>4</sub>Reflux, toluene

These reactions retain the quinazoline core while diversifying the piperidine substituent, enhancing drug-likeness in medicinal chemistry applications.

Cycloaddition Reactions

The quinazoline ring engages in [4+2] cycloadditions with dienes, forming fused heterocyclic systems.

Diene Product Conditions Regioselectivity
1,3-ButadieneFused pyridine derivativeThermal, solvent-freePredominantly para addition
AnthracenePolycyclic adductMicrowave irradiationEnhanced reaction rate

Cycloadditions expand the compound’s utility in synthesizing complex polyheterocycles for material science.

Alkylation and Acylation

The sulfanylidene sulfur acts as a nucleophile in alkylation and acylation reactions.

Reagent Product Conditions Application
Methyl iodideS-Methyl derivativeK<sub>2</sub>CO<sub>3</sub>, acetoneEnhances metabolic stability
Acetyl chlorideThioester derivativePyridine, RTProdrug synthesis

Alkylation is particularly valuable for improving pharmacokinetic properties in drug design .

Hydrolysis Reactions

The quinazolinone ring undergoes hydrolysis under acidic or basic conditions.

Conditions Product Mechanism
2M HCl, refluxAnthranilic acid derivativeAcid-catalyzed ring opening
NaOH (10%), ethanolBenzoxazinone intermediateBase-mediated hydrolysis

Hydrolysis pathways are leveraged to study degradation products and metabolic pathways.

Comparative Reactivity of Functional Groups

The reactivity hierarchy of functional groups in this compound is as follows:

Functional Group Reactivity Key Reactions
Sulfanylidene (C=S)HighOxidation, alkylation
Piperidine carbonylModerateNucleophilic substitution
Quinazoline coreLowCycloaddition, hydrolysis

This hierarchy guides synthetic strategies for targeted modifications .

Reaction Optimization Insights

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution yields by stabilizing transition states.

  • Catalysts : DMAP improves acylation efficiency by activating carbonyl groups.

  • Temperature : Microwave irradiation reduces reaction times for cycloadditions by 60–70% compared to conventional heating.

Unresolved Challenges and Research Gaps

  • Selective Functionalization : Simultaneous modification of sulfanylidene and carbonyl groups without cross-reactivity remains challenging.

  • Catalytic Systems : Limited data exist on enantioselective reactions involving the chiral 3-methylpiperidine moiety.

  • Kinetic Studies : Detailed kinetic parameters for hydrolysis and oxidation are not yet published.

Scientific Research Applications

Medicinal Chemistry

The compound is being explored for its potential therapeutic effects, particularly in the development of new drugs targeting various diseases. Quinazoline derivatives are known for their diverse pharmacological activities, including:

  • Anticancer Activity : Quinazolines have shown promise in inhibiting cancer cell proliferation. The specific interactions of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one with cancer-related targets are under investigation.
  • Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity, potentially useful against various pathogens.

Biological Research

The biological activity of this compound is being evaluated in several contexts:

  • Neuropharmacology : The piperidine moiety may interact with neurotransmitter receptors, which could lead to applications in treating neurological disorders such as depression or anxiety.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, similar to other quinazoline derivatives that have been shown to affect metabolic processes.

Synthetic Chemistry

This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows chemists to explore modifications that could lead to new derivatives with enhanced biological activities.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of various quinazoline derivatives, including the target compound. Results indicated that modifications to the sulfanylidene group significantly influenced cytotoxicity against different cancer cell lines. The presence of the piperidine carbonyl moiety was found to enhance selectivity towards certain cancer types .

Case Study 2: Antimicrobial Efficacy

Research on antimicrobial activity demonstrated that compounds similar to this compound exhibited strong inhibitory effects against bacterial strains such as Staphylococcus aureus. The study highlighted the importance of structural features in determining antimicrobial potency .

Mechanism of Action

The mechanism of action of 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The sulfanylidene group can participate in redox reactions, while the piperidine moiety may interact with neurotransmitter receptors or ion channels.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds like piperidine and its derivatives share structural similarities and are widely used in medicinal chemistry.

    Quinazolinone Derivatives: Other quinazolinone-based compounds are also studied for their pharmacological properties.

Biological Activity

The compound 3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one is a quinazoline derivative that exhibits significant potential in various biological applications. Its unique structural features, including a sulfanylidene group and a piperidine carbonyl moiety, suggest that it may interact with multiple biological targets, particularly in the fields of medicinal chemistry and pharmacology.

Structural Overview

This compound is characterized by the following structural components:

  • Quinazolinone Core : A bicyclic structure known for its diverse biological properties.
  • Sulfanylidene Group : Enhances reactivity and potential interactions with electrophiles.
  • Piperidine Moiety : Indicates possible neuropharmacological applications due to its structural similarity to neurotransmitters.

Molecular Characteristics

PropertyValue
CAS Number 403727-89-9
Molecular Formula C21H21N3O2S
Molecular Weight 379.48 g/mol
IUPAC Name This compound

Biological Activities

Quinazoline derivatives are widely recognized for their various biological activities, including anticancer, antimicrobial, and neuroprotective effects. Specifically, the compound has shown promise in the following areas:

Anticancer Activity

Research indicates that quinazoline derivatives can inhibit cancer cell proliferation. The presence of the sulfanylidene group may enhance this activity by promoting interactions with key cellular pathways involved in tumor growth.

Neuroprotective Effects

The piperidine moiety suggests potential neuroprotective properties. Compounds with similar structures have been reported to exhibit protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress.

Antimicrobial Properties

Preliminary studies suggest that this compound may possess antimicrobial activity, potentially effective against a range of bacterial strains. This is consistent with findings for other quinazoline derivatives which have been utilized in developing new antibiotics.

Study 1: Anticancer Efficacy

In a study evaluating the anticancer effects of various quinazoline derivatives, it was found that compounds similar to this compound exhibited significant inhibition of tumor growth in vitro and in vivo models. The mechanism was linked to the induction of apoptosis in cancer cells through the activation of caspase pathways.

Study 2: Neuroprotective Mechanisms

A recent investigation into the neuroprotective mechanisms of quinazoline derivatives highlighted their ability to modulate glutamate receptors, thereby reducing excitotoxicity in neuronal cultures. This study demonstrated that the compound could potentially safeguard neurons from damage associated with conditions such as Alzheimer's disease.

Properties

Molecular Formula

C21H21N3O2S

Molecular Weight

379.5 g/mol

IUPAC Name

3-[4-(3-methylpiperidine-1-carbonyl)phenyl]-2-sulfanylidene-1H-quinazolin-4-one

InChI

InChI=1S/C21H21N3O2S/c1-14-5-4-12-23(13-14)19(25)15-8-10-16(11-9-15)24-20(26)17-6-2-3-7-18(17)22-21(24)27/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,27)

InChI Key

VNKIFKVSLLTICO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S

Origin of Product

United States

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